![molecular formula C16H12FN3O2S B2863871 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-56-6](/img/structure/B2863871.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as FOA, and it is a derivative of 2-phenylsulfanylacetamide. FOA has been studied for its potential use in cancer research, as well as for its effects on cellular processes.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation
Research into 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, has highlighted their potential in various pharmacological domains. Computational docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) demonstrated these compounds' binding and moderate inhibitory effects, indicating their potential for tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory applications. The compound labeled as a3 showed notable binding and moderate inhibitory effects across all assays, suggesting its versatility in therapeutic applications (Faheem, 2018).
Antimicrobial Properties
Another study focused on the synthesis of various 1,3,4-oxadiazole derivatives, including those structurally similar to the compound , for their antimicrobial properties. The research found that the presence of a fluorine atom significantly enhanced antimicrobial efficacy against a broad panel of bacterial and fungal strains. This suggests that such compounds could be powerful agents in combating microbial infections, highlighting their importance in the development of new antimicrobial drugs (Parikh & Joshi, 2014).
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of this compound, have been synthesized and evaluated as glutaminase inhibitors. These compounds, particularly one analog identified as 6, showed similar potency to BPTES with better solubility, demonstrating their potential in attenuating the growth of cancer cells in vitro and in vivo. This research contributes to the understanding of glutaminase as a therapeutic target and the development of more effective cancer therapies (Shukla et al., 2012).
Antimicrobial and Hemolytic Activity Study
A study on the antimicrobial and hemolytic activity of 1,3,4-oxadiazole compounds showed that these compounds exhibit significant activity against various microbial species with minimal toxicity. This indicates their potential use in developing new antimicrobial agents with lower side effects, supporting the ongoing search for safer and more effective treatments for infections (Gul et al., 2017).
Antibacterial Study
Research into N-substituted derivatives of 1,3,4-oxadiazole compounds has shown moderate to significant antibacterial activity. This study underscores the potential of these compounds in developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern. The exploration of such compounds can lead to the discovery of novel mechanisms of action against bacteria, contributing to the global effort to combat antibiotic-resistant strains (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNAQYCWXHQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
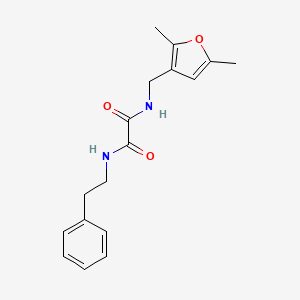
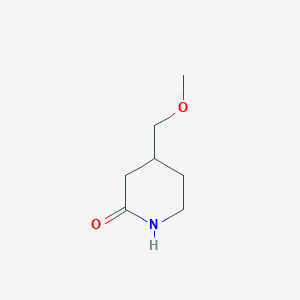
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)
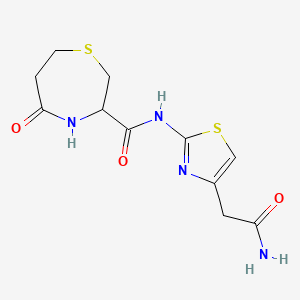
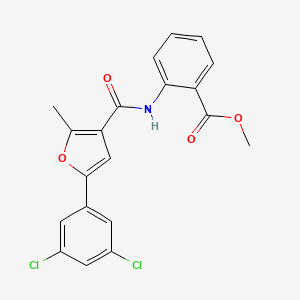
![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)
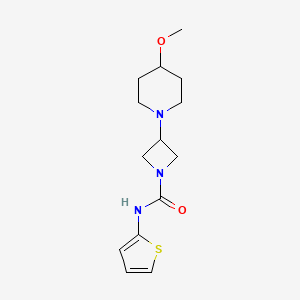
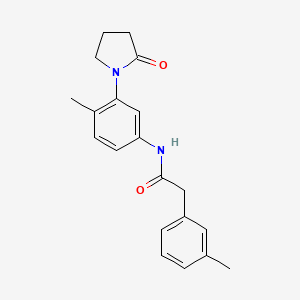
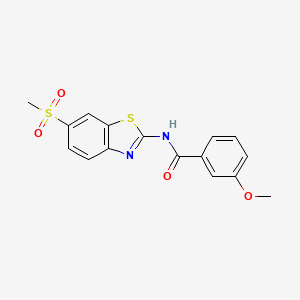

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)
